3-ethoxy-3-methylazetidine hydrochloride
Description
Overview of Strained Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis
Strained four-membered heterocycles, such as azetidines, are valuable intermediates in organic synthesis. The inherent strain in the four-membered ring makes them susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic compounds. This reactivity, which can be triggered under specific conditions, allows chemists to construct complex molecular architectures. In recent years, significant progress has been made in the synthesis of azetidines through various methods, including cycloaddition reactions, ring contractions, and C-H activation. These advancements have made substituted azetidines more accessible, further fueling their exploration in synthetic chemistry.
Chemical Characteristics and Unique Reactivity of the Azetidine (B1206935) Ring System
The azetidine ring is characterized by a significant degree of ring strain. This strain is a key determinant of its chemical reactivity, making the ring prone to cleavage under certain conditions. The nitrogen atom within the ring can act as a nucleophile and a base, participating in reactions such as N-alkylation and N-acylation.
The reactivity of the azetidine ring can be finely tuned by the nature and position of its substituents. For instance, the presence of an activating group can facilitate ring-opening reactions, while other substituents can be used to modulate the compound's physical and biological properties. Ring-opening reactions of azetidines can proceed via nucleophilic attack, which is often catalyzed by Lewis acids or occurs after quaternization of the ring nitrogen. The regioselectivity of these ring-opening reactions is influenced by both electronic and steric factors of the substituents on the ring.
Academic and Research Context for 3-Ethoxy-3-methylazetidine (B1447857) Hydrochloride
3-Ethoxy-3-methylazetidine hydrochloride is a substituted azetidine derivative that is available commercially as a research chemical. chemscene.comechemi.combldpharm.comfluorochem.co.ukachemblock.combldpharm.com Its structure features a methyl group and an ethoxy group attached to the C3 position of the azetidine ring, and it is supplied as a hydrochloride salt.
While specific, in-depth research publications detailing the synthesis and direct applications of this compound are not extensively available in the public domain, its significance can be understood from the broader context of 3-substituted azetidines in medicinal chemistry. The synthesis of analogous compounds, such as 3-methoxy-3-methylazetidines, has been reported through rearrangements of aziridine (B145994) precursors. This suggests potential synthetic routes to this compound.
The interest in 3-substituted azetidines lies in their potential as building blocks for more complex molecules, particularly in the development of new pharmaceuticals. The substitution at the C3 position can introduce crucial functionalities and stereochemical complexity, which can be pivotal for biological activity. For instance, various 3-substituted azetidine derivatives have been investigated for their potential as triple reuptake inhibitors. The commercial availability of this compound as a research tool facilitates its use in the synthesis of novel compounds for biological screening and drug discovery efforts. chemscene.comechemi.combldpharm.comfluorochem.co.ukachemblock.combldpharm.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 g/mol |
Properties
CAS No. |
1807872-03-2 |
|---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethoxy 3 Methylazetidine Hydrochloride and Analogous Azetidine Derivatives
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a prominent and widely employed strategy for the construction of the four-membered azetidine (B1206935) ring. This approach involves the formation of a carbon-nitrogen bond within a single molecule containing both a nucleophilic nitrogen atom and an electrophilic carbon center, appropriately positioned to facilitate a ring-closing reaction.
Nucleophilic Substitution Reactions in 1,3-Amino Halides, Sulfonates, and Triflates
A cornerstone of azetidine synthesis is the intramolecular nucleophilic substitution (SN2) reaction. nih.govfrontiersin.org In this method, a nitrogen atom acts as the nucleophile, attacking a carbon atom bearing a suitable leaving group, such as a halogen (chloride, bromide, or iodide), sulfonate (mesylate, tosylate), or triflate, at the γ-position. The efficacy of this reaction is often influenced by the nature of the leaving group, with triflates and sulfonates generally being more reactive than halides. The reaction is typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the ring closure.
For instance, the synthesis of various 1,3-disubstituted azetidines has been accomplished through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org This one-pot procedure offers a straightforward route to a range of azetidine derivatives. Similarly, microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium provides an efficient and environmentally benign pathway to nitrogen-containing heterocycles, including azetidines. organic-chemistry.org
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-Substituted-1,3-propanediols | Primary amine, Triflic anhydride (B1165640), Base | 1,3-Disubstituted azetidines | Varies | organic-chemistry.org |
| Alkyl dihalides | Primary amine, Aqueous alkaline solution, Microwave irradiation | Azetidines | Varies | organic-chemistry.org |
| γ-Haloalkyl-imines | Sodium borohydride (B1222165), Methanol (B129727), Reflux | N-Substituted azetidines | High | bham.ac.uk |
Base-Promoted Cyclization of 1,3-Amino Alcohols
Another effective method for azetidine ring formation is the base-promoted cyclization of 1,3-amino alcohols. nih.gov This strategy involves the activation of the hydroxyl group to convert it into a better leaving group, followed by intramolecular attack by the amine. Common methods for hydroxyl group activation include conversion to a sulfonate ester (mesylate or tosylate) or the use of Mitsunobu reaction conditions.
The cyclization of 1,3-amino alcohols is a diastereospecific process, allowing for the synthesis of enantiomerically pure polysubstituted azetidines from chiral 1,3-amino alcohols. acs.org An efficient method for activating the hydroxyl groups of amino alcohols has been developed that avoids toxic reagents and is compatible with various functional groups, leading to the synthesis of functionalized p-methoxyphenyl-protected azetidines. organic-chemistry.org
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1,3-Amino alcohols | Mesyl chloride, Triethylamine; then Base | Azetidines | Varies | google.com |
| 1,3-Amino alcohols | Diethyl azodicarboxylate, Triphenylphosphine (Mitsunobu conditions) | Azetidines | Varies | rsc.org |
| N-protected β-amino alcohols | Mesylation, then Base-induced ring closure | N-Aryl-2-cyanoazetidines | High | organic-chemistry.org |
Metal-Catalyzed Intramolecular Aminolysis of Epoxy Amines
Metal-catalyzed intramolecular aminolysis of epoxy amines has emerged as a powerful tool for the synthesis of azetidines, particularly for accessing substituted derivatives with high regioselectivity. magtech.com.cn Lewis acids, such as lanthanide (III) triflates (Ln(OTf)3), have proven to be effective catalysts for this transformation. nih.govfrontiersin.orgbohrium.com
Specifically, lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.orgbohrium.com This reaction proceeds with high regioselectivity, favoring the 4-exo-tet cyclization pathway. nih.govfrontiersin.org The reaction tolerates a variety of functional groups, making it a versatile method for the synthesis of complex azetidine derivatives. nih.govfrontiersin.orgbohrium.com
| Substrate | Catalyst | Solvent | Temperature | Product | Yield | Reference |
| cis-3,4-Epoxy amine | La(OTf)3 (5 mol%) | 1,2-Dichloroethane (DCE) | Reflux | Azetidine | 81% | frontiersin.org |
| Styrene (B11656) oxide-type 3,4-epoxy amine | La(OTf)3 | Not specified | Not specified | Azetidine | High | nih.govfrontiersin.org |
Reduction Approaches to Azetidine Ring Formation
Reduction methodologies provide an alternative and valuable route to the azetidine core, often starting from more readily available cyclic precursors. These methods typically involve the chemoselective reduction of a carbonyl or other reducible functional group within a four-membered ring system.
Chemoselective Reduction of Azetidin-2-ones (β-Lactams)
The reduction of azetidin-2-ones, commonly known as β-lactams, is a well-established method for the synthesis of azetidines. bham.ac.ukmagtech.com.cn Various reducing agents can be employed for this transformation, with the choice of reagent often depending on the other functional groups present in the molecule to ensure chemoselectivity.
A common reducing agent for this purpose is chloroalane (AlH2Cl), prepared in situ from aluminum chloride (AlCl3) and lithium aluminum hydride (LiAlH4). This reagent has been successfully used for the reduction of 4-haloalkyl-azetidin-2-ones to the corresponding 2-(haloalkyl)azetidines in moderate to high yields. bham.ac.uk Another effective reducing agent is diborane (B8814927) (B2H6), which has been utilized in the preparation of 1,3-amino alcohols from azetidin-2-ones, which can then be cyclized to form azetidines. rsc.org
| Starting Material | Reducing Agent | Product | Yield | Reference |
| 4-Haloalkyl-azetidin-2-one | Chloroalane (AlH2Cl) | 2-(Haloalkyl)azetidine | 57-98% | bham.ac.uk |
| Azetidin-2-one | Diborane (B2H6) | 1,3-Amino alcohol | Varies | rsc.org |
Other Reductive Cyclization Pathways
Beyond the reduction of β-lactams, other reductive cyclization pathways can also lead to the formation of the azetidine ring. One such method involves the reductive cyclization of γ-haloalkyl-imines. bham.ac.uk In this approach, the imine is first reduced to an amine, which then undergoes an intramolecular nucleophilic substitution to form the azetidine ring. Sodium borohydride in refluxing methanol is a common reagent system for this transformation, providing N-substituted azetidines in high yields. bham.ac.uk
Another notable method is the selenium-induced cyclization of homoallylamines, which proceeds via a 4-exo-tet ring closure to produce 1,2,4-trisubstituted azetidines. bham.ac.uk
| Method | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Reductive cyclization of γ-haloalkyl-imines | γ-Haloalkyl-imine | Sodium borohydride, Methanol, Reflux | N-Substituted azetidine | High | bham.ac.uk |
| Selenium-induced cyclization | Homoallylamine | Phenylselenyl chloride | 1,2,4-Trisubstituted azetidine | Varies | bham.ac.uk |
Cycloaddition-Based Methodologies
Cycloaddition reactions represent a powerful and direct approach to the formation of the azetidine ring system. These methods involve the combination of two or more unsaturated molecules to form a cyclic product. mdpi.com
[2+2] Cycloadditions for Azetine and Azetidine Construction
The [2+2] cycloaddition is a cornerstone in the synthesis of four-membered rings. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. chemrxiv.orgrsc.org Recent advancements have utilized visible light-mediated energy transfer with an iridium photocatalyst to facilitate the [2+2] cycloaddition between oximes and olefins, offering a mild and general protocol. chemrxiv.org This approach is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org
Another significant [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.comresearchgate.net These β-lactams can then be reduced to the corresponding azetidines. The reaction often proceeds through a zwitterionic intermediate followed by electrocyclization. mdpi.com The stereoselectivity of the Staudinger reaction is a critical aspect and can be influenced by reaction conditions. researchgate.net
Furthermore, photochemical [2+2] cycloadditions between the C=N bond of acyclic imines and the C=C bond of alkenes have been developed. For instance, N-tosylimines of 2-naphthaldehyde (B31174) react with benzofuran (B130515) or styrene derivatives under UV light (λ = 365 nm) to yield azetidines with complete stereoselectivity. thieme-connect.com
A summary of representative [2+2] cycloaddition reactions for azetidine synthesis is presented in the table below.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref |
| Aza Paternò-Büchi | Oximes and Olefins | Iridium photocatalyst, visible light | Functionalized Azetidines | chemrxiv.org |
| Staudinger Synthesis | Ketenes and Imines | Tertiary amine | β-Lactams (Azetidin-2-ones) | mdpi.comresearchgate.net |
| Photocycloaddition | N-tosylimines and Alkenes | UV light (365 nm) | Stereoselective Azetidines | thieme-connect.com |
| Formal [2+2] Cycloaddition | α-amidomalonate and Enones | TMG/I2 | Polysubstituted Azetidines | acs.org |
Radical-Polar Crossover Cyclizations
Radical-polar crossover (RPC) strategies have emerged as a novel approach for the construction of complex cyclic systems, including azetidines. These reactions typically involve the generation of a radical intermediate which then undergoes a polar, bond-forming event. One such method involves a photoinduced bicyclization of cyclopropylamines with substituted alkenes, leading to the de novo synthesis of saturated bicyclic amines. nih.gov This radical-polar crossover bicyclization provides a modular approach to various fused ring systems. nih.gov
Another example is the nickel-catalyzed dynamic kinetic activation of aziridines, which generates a 1,3-radical anion intermediate. This intermediate then participates in a radical-polar crossover (4+3) cycloaddition with 1,3-dienes to produce seven-membered azepine products, showcasing an unusual cycloaddition mode for aziridines. nih.gov While not directly forming azetidines, this methodology highlights the versatility of radical-polar crossover in manipulating nitrogen-containing heterocycles. More directly applicable is the use of polar radical crossover for the stereoselective functionalization of strained-ring systems, which has been shown to produce trisubstituted azetidines. chemrxiv.org
Ring Expansion and Ring Contraction Reactions
Alternative strategies to direct cyclization involve the transformation of pre-existing ring systems. Ring expansion of smaller heterocycles and ring contraction of larger ones provide valuable entries to the azetidine core.
Synthesis of Azetidines via Ring Expansion of Smaller Heterocycles
The one-carbon ring expansion of aziridines is a prominent method for azetidine synthesis. This transformation can be achieved through various catalytic systems. For instance, rhodium-bound carbenes react with strained bicyclic methylene (B1212753) aziridines in a formal [3+1] ring expansion to yield highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov The proposed mechanism involves the formation of an aziridinium (B1262131) ylide followed by a ring-opening/ring-closing cascade. nih.gov
Biocatalysis has also been successfully applied to this transformation. Engineered cytochrome P450 enzymes can catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines. nih.govacs.orgacs.org This enzymatic approach demonstrates remarkable stereocontrol, proceeding through a nih.govnih.gov-Stevens rearrangement of an aziridinium ylide intermediate. nih.govacs.org
The following table summarizes key ring expansion methodologies for azetidine synthesis.
| Starting Material | Reagent/Catalyst | Key Intermediate | Product | Ref |
| Methylene Aziridines | Rhodium-bound carbenes | Aziridinium ylide | Methylene Azetidines | nih.gov |
| Aziridines | Engineered Cytochrome P450 | Aziridinium ylide | Enantioenriched Azetidines | nih.govacs.orgacs.org |
| Donor-Acceptor Aziridines | Isocyanides, Chiral N,N'-dioxide/Mg(II) complex | - | exo-Imido Azetidines | acs.org |
Azetidine Formation through Ring Contraction Mechanisms
The reverse process, ring contraction of larger heterocycles, offers another synthetic route to azetidines. A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org In the presence of a base and various nucleophiles (alcohols, phenols, anilines), these five-membered lactams undergo a one-pot nucleophilic addition–ring contraction to yield α-carbonylated N-sulfonylazetidines. acs.org The proposed mechanism involves the opening of the pyrrolidinone ring by the nucleophile, followed by an intramolecular SN2 displacement of the α-bromide by the resulting γ-amide anion. acs.org
Advanced Stereoselective and Enantioselective Synthesis Protocols
The development of stereoselective and enantioselective methods is crucial for accessing chiral azetidine derivatives, which are of significant interest in medicinal chemistry. Many of the methodologies discussed above incorporate elements of stereocontrol.
For instance, the gold-catalyzed intermolecular oxidation of alkynes provides a flexible and stereoselective synthesis of chiral azetidin-3-ones. nih.gov This method avoids the use of hazardous diazo compounds and allows for the preparation of azetidin-3-ones with high enantiomeric excess. nih.gov
Base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of 2-(hydroxymethyl)azetidines, among other products, depending on the reaction conditions. acs.org The stereochemistry of the starting material dictates the stereochemistry of the product.
Furthermore, an organometallic route to unsaturated carboxylic acid precursors, followed by metal-catalyzed asymmetric reduction, has been developed for the synthesis of a library of 2-azetidinylcarboxylic acids. nih.gov This method provides stereoselective access to azetidine-based α-amino acids. nih.gov
The enantioselective [3+1]-cycloaddition of racemic donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N′-dioxide/Mg(II) complex, is another powerful tool for generating enantioenriched exo-imido azetidines. acs.org
The table below provides an overview of selected stereoselective and enantioselective methods for azetidine synthesis.
| Method | Key Features | Product | Ref |
| Gold-Catalyzed Alkyne Oxidation | Stereoselective, avoids diazo compounds | Chiral Azetidin-3-ones | nih.gov |
| Cyclization of (2-aminoalkyl)oxiranes | Stereospecific, base-induced | 2-(Hydroxymethyl)azetidines | acs.org |
| Asymmetric Reduction | Metal-catalyzed, organometallic route | Azetidine-based α-Amino Acids | nih.gov |
| [3+1] Cycloaddition | Enantioselective, chiral Mg(II) catalyst | Enantioenriched exo-Imido Azetidines | acs.org |
Asymmetric Catalysis in Azetidine Ring Synthesis
The development of asymmetric catalytic methods to construct the azetidine ring has been a crucial advancement, enabling access to enantioenriched products that are vital for pharmaceutical applications. birmingham.ac.uk These strategies often employ chiral ligands or organocatalysts to control the stereochemical outcome of the ring-forming reaction. birmingham.ac.uk
A notable approach involves the use of chiral phase-transfer (PT) catalysis. For instance, the enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved with high enantiomeric ratios (up to 2:98 er) through an intramolecular C-C bond formation. nih.gov This reaction is facilitated by a novel chiral cation phase-transfer catalyst containing a pentafluorosulfanyl (SF₅) group, derived from a cinchona alkaloid. nih.gov The catalyst activates the substrate, promoting the challenging cyclization to form the four-membered azetidine ring with high levels of asymmetric induction. nih.gov
Another powerful strategy is the use of chiral metal complexes. Single-enantiomer, 2,4-cis-disubstituted amino azetidines have been effectively used as ligands in copper-catalyzed Henry reactions (nitroaldol reactions). nih.gov The inherent concave geometry of the cis-disubstituted azetidine ligand, when chelated to a metal center, creates a rigid chiral environment that can strongly influence the stereoselectivity of the catalyzed reaction. nih.gov This method has proven particularly effective for reactions involving alkyl aldehydes, achieving excellent enantiomeric excess (>99% e.e.). nih.gov
Furthermore, the direct catalytic enantioselective difunctionalization of achiral azetine precursors represents a highly efficient route to chiral 2,3-disubstituted azetidines. nih.gov Using a copper/bisphosphine catalyst system, two versatile groups, a boryl and an allyl group, can be installed across the C=C bond of the azetine. nih.gov This process concurrently generates two new stereogenic centers with high control over chemo-, regio-, enantio-, and diastereoselectivity. nih.gov
Table 1: Examples of Asymmetric Catalytic Systems for Azetidine Synthesis To view the data, click on the table rows.
Asymmetric Catalysis Data
| Catalyst System | Reaction Type | Substrate Type | Key Outcome/Selectivity | Reference |
|---|---|---|---|---|
| SF₅-containing chiral cation phase-transfer catalyst | Intramolecular C-C Cyclization | Isatin-derived diazo compounds | Spiro-3,2′-azetidine oxindoles in up to 2:98 er | nih.gov |
| Copper complex with 2,4-cis-disubstituted amino azetidine ligand | Henry Reaction | Aldehydes and nitromethane | β-nitro alcohols with >99% e.e. for alkyl aldehydes | nih.gov |
| Cu/Bisphosphine | Boryl Allylation | Azetines | 2,3-disubstituted azetidines with two new stereogenic centers | nih.gov |
Chiral Auxiliary-Mediated Approaches for Enantioenriched Azetidines
Before the widespread adoption of catalytic methods, the synthesis of enantioenriched azetidines often depended on the use of stoichiometric chiral auxiliaries. nih.gov This classical yet robust approach remains highly relevant, particularly for its scalability and reliability in achieving high diastereoselectivity.
A general and effective method utilizes the inexpensive and commercially available Ellman tert-butanesulfinamide auxiliary. acs.orgnih.gov Both enantiomers of this auxiliary are readily available, allowing for the synthesis of either stereoisomer of the target azetidine. The synthesis is a three-step process that begins with achiral starting materials. acs.org
Condensation: The process starts with the condensation of a 1,3-bis-electrophile, such as 3-chloropropanal, with the chiral tert-butanesulfinamide to form a sulfinimine. acs.org
Nucleophilic Addition: An organometallic reagent (e.g., a Grignard or organolithium reagent) is added to the sulfinimine. The chiral sulfinyl group directs the nucleophilic attack, establishing the first stereocenter with high diastereoselectivity. acs.org
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular substitution, where the nitrogen attacks the carbon bearing the chloride, to form the protected azetidine ring. acs.org
This sequence provides access to a wide range of C2-substituted azetidines, including those with aryl, vinyl, allyl, and various alkyl substituents. acs.orgnih.gov The resulting diastereomers can often be separated by standard chromatography, and the auxiliary can be easily cleaved under acidic conditions to yield the enantioenriched azetidine hydrochloride salt. acs.orgnih.gov This method has been demonstrated to be effective on a gram scale. nih.gov
Table 2: Synthesis of C2-Substituted Azetidines via tert-Butanesulfinamide Auxiliary To view the data, click on the table rows.
Chiral Auxiliary Data
| C2-Substituent | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Aryl, Vinyl, Allyl | 3-chloropropanal, (R)- or (S)-tert-butanesulfinamide, organometallic reagents | Three-step method, scalable, provides access to either product stereoisomer | acs.org |
| Branched Alkyl, Linear Alkyl | 3-chloropropanal, (R)- or (S)-tert-butanesulfinamide, organometallic reagents | Good yields and diastereoselectivity, separable diastereomers | nih.gov |
Late-Stage Derivatization and Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, often drug-like, molecules at a late point in their synthesis. nih.gov This approach allows for the rapid generation of analogs to refine structure-activity relationships (SAR) and optimize pharmacokinetic properties without needing to re-synthesize the core structure from scratch. nih.gov Given the prevalence of nitrogen heterocycles in pharmaceuticals, LSF methods applicable to scaffolds like azetidine are highly valuable.
Key LSF strategies often target the direct conversion of carbon-hydrogen (C–H) bonds into new carbon-carbon (C–C) or carbon-heteroatom bonds. nih.gov While the azetidine ring itself can be reactive due to ring strain, researchwithrutgers.com LSF typically focuses on C-H bonds on the azetidine ring or on substituents attached to it. The installation of small alkyl groups, halides, or other versatile functional groups can subtly tune the molecule's properties. nih.gov
Palladium-catalyzed cross-coupling reactions are a cornerstone of LSF. researchwithrutgers.com Modern methods have enabled the use of more diverse and readily available coupling partners. For example, the development of specialized N-heterocyclic carbene (NHC) ligands has facilitated the cross-coupling of bench-stable C–O electrophiles (derived from phenols), a significant advance over the traditional reliance on aryl halides. researchwithrutgers.com Such technologies can be applied to complex molecules containing heterocyclic motifs to forge new C-C bonds in the final steps of a synthetic sequence. researchwithrutgers.com
Another emerging area is the use of photochemistry. Visible light-enabled reactions, such as the aza Paternò-Büchi reaction, can provide direct access to functionalized azetidines from imines and alkenes under mild conditions. nih.gov While often used for initial construction, the principles of such light-mediated transformations are being increasingly adapted for late-stage modifications.
Table 3: Overview of Late-Stage Functionalization Strategies To view the data, click on the table rows.
Late-Stage Functionalization Data
| Strategy | Reaction Type | Utility in Drug Discovery | Reference |
|---|---|---|---|
| C-H Functionalization | Direct conversion of C-H to C-C or C-X bonds | Rapidly diversifies molecular scaffolds to build SAR | nih.gov |
| Palladium-Catalyzed Cross-Coupling | C-C bond formation using C-O or C-X electrophiles | Modifies complex pharmaceuticals with new carbon-based groups | researchwithrutgers.com |
| Photochemical Reactions | Light-enabled cycloadditions and modifications | Accesses functionalized heterocycles under mild conditions | nih.gov |
Chemical Reactivity and Transformation Pathways of 3 Ethoxy 3 Methylazetidine Hydrochloride and Its Derivatives
Ring-Opening Reactions of the Azetidine (B1206935) Core
The significant ring strain of the azetidine scaffold is a primary driver of its chemical reactivity, making ring-opening reactions a prominent feature of its chemistry. rsc.orgnih.gov These transformations are often facile and can be triggered by a variety of reagents and conditions.
The protonated nitrogen in 3-ethoxy-3-methylazetidine (B1447857) hydrochloride makes the ring carbons highly electrophilic and susceptible to attack by nucleophiles. This process, known as nucleophilic ring-opening, typically proceeds via an SN2 mechanism, resulting in the cleavage of a carbon-nitrogen bond and the formation of a functionalized linear amine. researchgate.netnih.gov The regioselectivity of the attack, whether at the C2 or C4 position, is governed by factors such as steric hindrance and the nature of the nucleophile. researchgate.net Given the substitution at the C3 position, nucleophilic attack is expected to occur at the less hindered C2 or C4 positions.
The reaction of azetidinium ions with a range of nucleophiles, including halides, azide, cyanide, and amines, has been studied, demonstrating the versatility of this transformation for creating substituted γ-aminopropyl compounds. researchgate.netresearchgate.net
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagent Example | Resulting Functional Group | General Product Structure |
|---|---|---|---|
| Halide | Tetrabutylammonium Halides (Bu4NX) | γ-Haloamine | X-(CH2)2-NH-C(CH3)(OCH2CH3)-CH2-R |
| Azide | Sodium Azide (NaN3) | γ-Azidoamine | N3-(CH2)2-NH-C(CH3)(OCH2CH3)-CH2-R |
| Cyanide | Sodium Cyanide (NaCN) | γ-Cyanoamine | NC-(CH2)2-NH-C(CH3)(OCH2CH3)-CH2-R |
| Amine | Benzylamine (BnNH2) | 1,3-Diamine | BnNH-(CH2)2-NH-C(CH3)(OCH2CH3)-CH2-R |
| Alkoxide | Sodium Methoxide (NaOMe) | γ-Amino Ether | CH3O-(CH2)2-NH-C(CH3)(OCH2CH3)-CH2-R |
While the hydrochloride salt is already an activated azetidinium ion, the corresponding free base (the deprotonated form) can be further activated by electrophiles. rsc.orgfrontiersin.org Electrophilic attack on the nitrogen atom enhances the leaving group ability of the nitrogen and increases the electrophilicity of the ring carbons, facilitating nucleophilic attack and ring cleavage. frontiersin.org This strategy is fundamental in many synthetic transformations involving aziridines and azetidines. rsc.orgfrontiersin.org
Common electrophiles used for activation include:
Acylating Agents: Reagents like benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) react with the nitrogen to form an N-acyl azetidinium species, which can then undergo ring-opening. researchgate.net
Lewis Acids: Lewis acids such as iron(III) chloride (FeCl₃) can coordinate to the nitrogen, polarizing the C-N bonds and preparing the ring for cleavage. chimia.ch
Brønsted Acids: Strong acids can protonate the nitrogen, forming the azetidinium ion, which is then readily opened by a nucleophile. chimia.ch This is the pre-existing state for 3-ethoxy-3-methylazetidine hydrochloride.
These activation methods often lead to cascade reactions where the ring is opened intramolecularly or by an external nucleophile to yield more complex structures. frontiersin.org
The input of thermal or photochemical energy can induce transformations of the azetidine ring that are distinct from nucleophilic or electrophilic pathways. rsc.org Photochemical reactions, in particular, can generate highly strained intermediates that lead to unique products. beilstein-journals.org
One notable photochemical process is the Norrish-Yang cyclization , which is typically used to form azetidines from α-aminoacetophenones. beilstein-journals.orgdurham.ac.uk The reverse process, or subsequent transformations of the photochemically generated azetidine, can occur. Irradiation with UV light can promote the molecule to an excited state, potentially leading to the formation of a 1,4-biradical intermediate via C-C or C-N bond cleavage. researchgate.net This intermediate can then undergo ring-expansion, fragmentation, or rearrangement. beilstein-journals.org
The aza-Paternò-Büchi reaction , a [2+2] photocycloaddition, is another key method for forming azetidines which can then be subject to further transformations. rsc.orgresearchgate.net While primarily a synthetic route to azetidines, the principles of photoinduced cycloadditions and cycloreversions are relevant to the potential reactivity of the 3-ethoxy-3-methylazetidine ring under photochemical conditions.
The inherent propensity of the azetidine ring to undergo cleavage presents a challenge when functionalization at other parts of the molecule is desired. nih.gov Several strategies can be employed to enhance the stability of the ring and prevent unwanted decomposition.
pH Control: The stability of aryl-azetidines has been shown to be highly dependent on pH. Maintaining conditions where the azetidine nitrogen is not protonated can significantly reduce the likelihood of intramolecular ring-opening decomposition. nih.gov For 3-ethoxy-3-methylazetidine, this would involve converting the hydrochloride salt to the free base using a suitable non-nucleophilic base.
N-Protecting Groups: The choice of substituent on the nitrogen atom is critical. While electron-withdrawing groups like tosyl or Boc can activate the ring, they can also provide stability under certain conditions by modulating the nitrogen's basicity and nucleophilicity. rsc.orgmdpi.com Strategic selection of an N-substituent can "tune" the reactivity of the ring.
Reaction Conditions: Careful management of reaction temperature and the choice of catalysts can prevent ring-opening. For instance, avoiding strong Lewis or Brønsted acids can maintain the integrity of the ring. chimia.ch
Functionalization and Derivatization at the Nitrogen Atom
The nitrogen atom of 3-ethoxy-3-methylazetidine is a key site for derivatization, allowing for the synthesis of a wide array of analogues. Starting from the hydrochloride salt, neutralization with a base yields the secondary amine, which serves as a versatile synthetic handle. uni-muenchen.de
Common N-functionalization reactions include:
N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen.
N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl azetidines. uni-muenchen.de
N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl azetidines. This is also a common strategy for installing a protecting group.
N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride, provides N-sulfonylated derivatives.
These modifications are crucial not only for building molecular complexity but also for modulating the electronic properties and stability of the azetidine ring itself. mdpi.com
Table 2: Selected N-Functionalization Reactions for Azetidines
| Reaction Type | Reagent Class | Example Reagent | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Benzyl bromide | N-Alkylazetidine |
| N-Arylation | Aryl Halide (with Pd catalyst) | Bromobenzene | N-Arylazetidine |
| N-Acylation | Acyl Chloride | Acetyl chloride | N-Acyclazetidine |
| N-Sulfonylation | Sulfonyl Chloride | Tosyl chloride | N-Sulfonylazetidine |
| Reductive Amination | Aldehyde/Ketone (with reducing agent) | Acetone | N-Isopropylazetidine |
Reactivity of the Ethoxy Group (e.g., Ether Cleavage, Transetherification)
The ethoxy group at the C3 position is a tertiary ether, which influences its reactivity. Generally, ether linkages are quite stable, but they can be cleaved under specific, often harsh, conditions. msu.edu
Ether Cleavage: Cleavage of the C-O bond of the ethoxy group typically requires strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or strong Lewis acids like boron tribromide (BBr₃). This reaction would convert the ethoxy group into a hydroxyl group, yielding 3-hydroxy-3-methylazetidine. However, a significant challenge is the potential for these harsh acidic conditions to concurrently promote the opening of the strained azetidine ring. Selective ether cleavage without ring decomposition would require careful optimization of reaction conditions.
Transetherification: The exchange of the ethoxy group for another alkoxy group is known as transetherification. This reaction is typically catalyzed by acids or metals and is an equilibrium-driven process. The feasibility of this reaction on the 3-ethoxy-3-methylazetidine scaffold would depend on finding catalytic systems that are mild enough to avoid ring-opening while still promoting the ether exchange. The reaction of ethanol (B145695) with various metal oxides to form surface ethoxy groups and their subsequent transformations have been studied, providing some insight into the fundamental reactivity of such groups, although in a different context. mdpi.com
Table of Compounds
| Compound Name | Synonym / Class | CAS Number | Molecular Formula |
|---|---|---|---|
| This compound | - | 1807872-03-2 | C6H14ClNO |
| 3-Ethoxy-3-methylazetidine | Free Base | 1416586-63-4 | C6H13NO |
| 3-Methoxy-3-methylazetidine hydrochloride | Analogue | 905843-93-8 | C5H12ClNO |
| 3-Methylazetidine hydrochloride | Analogue | 935669-28-6 | C4H10ClN |
| Tetrabutylammonium Halide | Nucleophile | - | C16H36N·X |
| Sodium Azide | Nucleophile | 26628-22-8 | NaN3 |
| Benzyl Chloroformate | Electrophile | 501-53-1 | C8H7ClO2 |
| Iron(III) chloride | Lewis Acid | 7705-08-0 | FeCl3 |
| Boron tribromide | Lewis Acid | 10294-33-4 | BBr3 |
Transformations Involving the Methyl Substituent (e.g., Aliphatic C-H Functionalization)
The functionalization of aliphatic C-H bonds, particularly on methyl groups, represents a significant challenge in organic synthesis due to their inherent inertness. While direct C-H functionalization of the methyl group on this compound has not been extensively documented in publicly available research, the principles of modern synthetic methodology allow for a discussion of its potential reactivity based on analogous systems.
Late-stage functionalization of complex molecules often relies on directing groups or the inherent electronic properties of the substrate to achieve site-selective C-H activation. In the case of 3-ethoxy-3-methylazetidine, the nitrogen atom of the azetidine ring could potentially serve as a directing group for transition-metal-catalyzed C-H activation, although this is more common for C-H bonds in closer proximity (e.g., at the C2 or C4 positions).
A more plausible approach for the functionalization of the C3-methyl group involves radical-based reactions. The generation of a radical at the tertiary carbon (C3) would be less favorable than at a secondary or primary carbon. However, under specific conditions, such as those employing potent hydrogen atom transfer (HAT) reagents, functionalization of the methyl group could be envisioned.
Recent advancements in photoredox catalysis have enabled the functionalization of unactivated C(sp³)–H bonds under mild conditions. For instance, oxidative C(sp³)–H methylation has been demonstrated on various N- and O-containing heterocycles. nih.gov This process typically involves an initial hydroxylation of the C-H bond, followed by formation of an iminium or oxonium ion intermediate, which is then trapped by a methylating agent. nih.gov While not a direct functionalization of the existing methyl group, this methodology highlights the potential to introduce new functional groups at or near the methyl-bearing carbon.
The table below outlines potential, mechanistically distinct pathways for the functionalization of the methyl group, drawn from general principles of C-H activation and functionalization of related heterocyclic systems.
| Transformation Type | Potential Reagents & Conditions | Plausible Intermediate | Expected Product Type |
| Radical Halogenation | N-Halosuccinimide (NBS, NCS), light/radical initiator | Methyl radical intermediate | 3-(Halomethyl)-3-ethoxyazetidine |
| Oxidative Functionalization | Strong oxidizing agents (e.g., KMnO4, RuO4) | Carboxylic acid intermediate | 3-Ethoxyazetidine-3-carboxylic acid |
| Directed C-H Activation | Transition metal catalysts (e.g., Pd, Rh) with a directing group | Metallacyclic intermediate | Functionalized methyl group (e.g., arylation, amination) |
It is important to note that the reactivity of the azetidine ring itself, particularly its susceptibility to ring-opening reactions under acidic or catalytic conditions, would be a competing pathway in many potential C-H functionalization reactions.
Rearrangement Reactions and Isomerizations
The strained four-membered ring of azetidines makes them susceptible to various rearrangement reactions, often leading to the formation of larger or different heterocyclic systems. These transformations are typically driven by the relief of ring strain and can be initiated by acid, base, or thermal conditions.
A notable rearrangement involving a related 3-substituted azetidine is the acid-mediated transformation of 3-hydroxyazetidines into 2-oxazolines. nih.gov This reaction proceeds via a Ritter-type intermediate, where the azetidine nitrogen acts as an internal nucleophile. While the starting material is a 3-hydroxyazetidine, this transformation highlights the potential for the azetidine ring in 3-ethoxy-3-methylazetidine to participate in similar rearrangement cascades, especially if the ethoxy group is cleaved under acidic conditions to generate a transient 3-hydroxy intermediate or a stabilized carbocation at the C3 position.
Another significant rearrangement pathway for azetidines involves ring expansion. For instance, the treatment of certain aziridine (B145994) derivatives can lead to the formation of 3-methoxy-3-methylazetidines through an aziridine-to-azetidine rearrangement. This underscores the close relationship between three- and four-membered nitrogen heterocycles and the potential for interconversion under specific synthetic conditions.
Isomerization reactions can also occur. For example, the interconversion of cis and trans isomers in substituted azetidines can be facilitated by heat or catalysis, although for a 3,3-disubstituted azetidine like 3-ethoxy-3-methylazetidine, this type of isomerization at the C3-position is not possible. However, isomerization involving the exocyclic double bond could be relevant for derivatives of 3-ethoxy-3-methylazetidine.
The following table summarizes key rearrangement and isomerization reactions observed for azetidine derivatives, which could be relevant to the chemical space of this compound.
| Reaction Type | Substrate Type | Conditions | Product Type | Reference |
| Rearrangement to Oxazolines | 3-Hydroxyazetidines | Acid (e.g., H₂SO₄), Nitrile | 2-Oxazolines | nih.gov |
| Aziridine to Azetidine Rearrangement | N-alkylidene-(2,3-dibromo-2-methylpropyl)amines | NaBH₄, Methanol (B129727) | 3-Methoxy-3-methylazetidines |
Theoretical and Computational Investigations of 3 Ethoxy 3 Methylazetidine Hydrochloride and the Azetidine Ring System
Quantum Chemical Analysis of Electronic Structure and Bonding Characteristics
Quantum chemical methods are instrumental in elucidating the electronic structure and bonding characteristics of azetidine (B1206935) derivatives. researchgate.net These computational approaches, such as Density Functional Theory (DFT) and ab initio calculations, provide a detailed understanding of the physical and chemical behavior of these four-membered heterocyclic compounds. researchgate.netmdpi.com
Studies on azetidine derivatives often involve analyzing electronic and thermodynamic properties to understand their behavior. researchgate.net Natural Bond Orbital (NBO) analysis is a key tool for gaining deeper insight into electronic properties. rsc.org For instance, in boron-nitrogen dative bonds involving azetidine, NBO analysis shows that the delocalization of electron density from the nitrogen lone pair to the boron 2p orbital stabilizes the donor-acceptor interaction. rsc.org This type of analysis can quantify the stabilization energy, providing a measure of bond strength. rsc.org
The hybridization of atoms within the azetidine ring system is a critical factor in its stability and reactivity. Theoretical studies on nitroimine derivatives of azetidine show that the hybridization of ring atoms (sp2 vs. sp3) directly impacts bond strengths and isomer stability. researchgate.net For example, a bond between two sp2 hybridized atoms is generally stronger than a bond between an sp2 and an sp3 hybridized atom. researchgate.net Computational analysis using methods like the Kamlet-Jacobs equations can estimate energetic parameters based on these electronic structures. researchgate.net
Furthermore, quantum chemical calculations are used to predict and analyze how the electronic structure influences reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter, with a smaller gap often indicating higher reactivity. nih.gov These calculations help in understanding the chemical adsorption and bonding mechanisms of heterocyclic molecules on surfaces. nih.gov
| Parameter | Typical Finding | Significance |
| Hybridization | Ring atoms can be sp2 or sp3 hybridized depending on substituents. researchgate.net | Influences bond strength and molecular geometry. |
| NBO Analysis | Shows electron delocalization from nitrogen lone pair. rsc.org | Quantifies donor-acceptor interactions and bond stability. |
| HOMO-LUMO Gap | Varies with substitution; smaller gaps suggest higher reactivity. nih.gov | Predicts chemical reactivity and electronic transitions. |
| Bonding | Characterized by strained sigma bonds within the ring. srce.hr | The strained nature is a primary driver of reactivity. |
Conformational Analysis and Investigation of Ring Strain Energies
The azetidine ring is a four-membered nitrogen-containing heterocycle, analogous to cyclobutane, and its chemistry is largely dictated by significant ring strain. rsc.org The strain energy of the azetidine ring is approximately 25.4 kcal/mol. rsc.org This value places it between the less stable, highly reactive aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). rsc.org This intermediate ring strain makes azetidines stable enough for handling while also being primed for unique reactivity under specific conditions. rsc.orgrsc.orgresearchwithrutgers.com
The azetidine ring is not planar. Gas-phase electron diffraction studies have shown that the parent azetidine molecule adopts a puckered conformation, characterized by a dihedral angle of 37°. rsc.org This puckering is a mechanism to relieve some of the torsional strain inherent in a planar four-membered ring. Computational studies on L-azetidine-2-carboxylic acid derivatives confirm that the four-membered azetidine ring can adopt different puckered structures depending on the conformation of the molecular backbone. nih.gov
Substituents on the azetidine ring can significantly influence its conformational preferences. A computational study by O'Hagan and co-workers demonstrated that fluorine substitution can affect the ring pucker. researchgate.net For a neutral azetidine derivative, the ring was calculated to prefer a pucker that places the fluorine atom far from the nitrogen. researchgate.net However, upon protonation of the nitrogen, a favorable interaction between the C-F dipole and the positive charge on the nitrogen atom can favor a different conformation. researchgate.net This highlights the subtle interplay of steric and electronic effects in determining the three-dimensional structure of substituted azetidines.
Table 2: Comparative Ring Strain Energies of Saturated Heterocycles
| Heterocycle | Ring Size | Ring Strain (kcal/mol) |
| Aziridine (B145994) | 3 | 27.7 rsc.org |
| Azetidine | 4 | 25.4 rsc.org |
| Pyrrolidine | 5 | 5.4 rsc.org |
| Piperidine | 6 | ~0 researchgate.net |
Mechanistic Studies of Azetidine Formation and Reaction Pathways Using Computational Models
Computational modeling has become an indispensable tool for understanding the mechanisms of azetidine synthesis and reactivity. mit.edumit.edu These models allow researchers to predict which precursor molecules will successfully react to form azetidines, moving beyond traditional trial-and-error approaches. mit.edu
One significant area of study is the [2+2] photocycloaddition, or aza Paternò–Büchi reaction, which combines an imine and an alkene to form an azetidine. nih.gov Computational investigations have been crucial in overcoming challenges associated with this reaction, such as the tendency for the excited state of imines to decay non-radiatively. nih.gov For example, computational studies suggested that attaching an electron-withdrawing substituent to an aryl ring on the oxime precursor could prolong the lifetime of the singlet excited state, enabling the desired cycloaddition to occur. nih.gov
Recently, researchers at MIT and the University of Michigan developed computational models to guide the photocatalyzed synthesis of azetidines from alkenes and oximes. mit.edumit.edu These models are based on calculating the frontier orbital energies of the reactants. When the excited-state energy levels of the alkene and oxime are closely matched, the reaction proceeds more readily. mit.edu The models successfully predicted which of 18 different alkene-oxime pairs would react to form an azetidine, with the predictions being largely confirmed by experimental results. mit.edu
Computational studies are also used to investigate the reaction pathways of the azetidine ring itself. The inherent ring strain drives many of its reactions, such as ring-opening. rsc.orgresearchwithrutgers.com Theoretical tools like DFT can be used to map potential energy surfaces for these reactions, identifying transition states and reaction intermediates. escholarship.org For instance, computational studies on azaphosphiridines (analogs with phosphorus) have explored how N-protonation or coordination to metal chlorides can activate specific bonds (P-N or C-N) and induce ring-opening processes. nih.gov These mechanistic insights are vital for harnessing the synthetic potential of strained four-membered rings. rsc.org
Prediction and Analysis of Substituent Effects on Azetidine Reactivity and Stability
Substituents have a profound effect on the reactivity and stability of the azetidine ring, and computational models are frequently used to predict and analyze these effects. The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—can alter the electron density distribution within the ring, influencing its stability and how it interacts with other reagents. nih.gov
Computational studies have shown that substituents can influence the regioselectivity of azetidine-forming reactions. In the aza Paternò–Büchi reaction, the partial charges on the atoms of the oxime and alkene components, which are influenced by their respective substituents, can determine the orientation in which they combine. nih.gov Alkenes with electron-donating or -withdrawing substituents have been observed to provide opposite regioselectivity, a finding supported by computational analysis. nih.gov
The stability of the azetidine ring itself can also be tuned by substituents. In a theoretical study of nitroimine derivatives of azetidine, the stability of different isomers was found to be determined by factors such as covalent bond strengths and intramolecular hydrogen bonds, all of which are influenced by the substituent groups. researchgate.net
Furthermore, substituents play a critical role in the conformation and, by extension, the reactivity of the azetidine ring. As noted previously, a fluorine substituent can alter the ring's puckering. researchgate.net This conformational control can have significant consequences for reactivity; for instance, a more rigid conformation induced by a substituent was credited with a dramatic improvement in the enantioselectivity of a reaction involving a fluorinated azetidine-derived catalyst. researchgate.net Computational chemistry allows for the systematic investigation of these substituent effects, providing a rational basis for the design of azetidine-containing molecules with specific desired properties, such as enhanced stability or tailored reactivity for applications in medicinal chemistry and materials science. mdpi.comacs.org
Advanced Analytical Characterization in Research Settings
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount for elucidating the molecular structure of 3-ethoxy-3-methylazetidine (B1447857) hydrochloride. High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are particularly crucial in providing detailed structural information.
High-Resolution Mass Spectrometry (HRMS): HRMS is instrumental in determining the precise elemental composition of a molecule. For 3-ethoxy-3-methylazetidine hydrochloride, HRMS would provide a highly accurate mass measurement of the protonated molecular ion, [M+H]⁺. This allows for the confirmation of the molecular formula, C₆H₁₄NO⁺ (for the free base cation), by comparing the experimentally measured mass to the theoretically calculated mass. The high resolution distinguishes the target ion from other ions with the same nominal mass but different elemental compositions.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the methyl and methylene (B1212753) protons of the ethoxy group, the methyl protons at the 3-position, and the methylene protons of the azetidine (B1206935) ring. The chemical shifts and coupling constants of the azetidine ring protons would be particularly informative about the ring conformation.
¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the quaternary carbon at the 3-position, the carbons of the ethoxy group, the methyl group, and the two methylene carbons of the azetidine ring.
2D NMR: Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for example, between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity of quaternary carbons and piecing together the entire molecular skeleton. For instance, an HMBC correlation between the methyl protons at C3 and the quaternary carbon C3 would be expected.
| Hypothetical ¹H NMR Data for this compound |
| Chemical Shift (ppm) |
| 1.25 |
| 1.50 |
| 3.50 |
| 3.80-4.00 |
| 9.50 |
| Hypothetical ¹³C NMR Data for this compound |
| Chemical Shift (ppm) |
| 15.0 |
| 25.0 |
| 55.0 |
| 60.0 |
| 75.0 |
Chromatographic Methods for Purity Assessment and Stereoisomer Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its potential stereoisomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of a compound. By using a suitable stationary phase and mobile phase, it is possible to separate the target compound from any impurities, such as starting materials, byproducts, or degradation products. The area of the peak corresponding to the compound of interest relative to the total area of all peaks gives a quantitative measure of its purity.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Since the 3-position of the azetidine ring in 3-ethoxy-3-methylazetidine is a stereocenter, the compound can exist as a pair of enantiomers. Chiral HPLC is a specialized form of HPLC that can separate these enantiomers. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The development of a chiral HPLC method would involve screening various CSPs and mobile phases to achieve baseline separation of the two enantiomers. This is critical in research settings, as different enantiomers of a compound can have distinct biological activities.
| Hypothetical Chiral HPLC Method for 3-ethoxy-3-methylazetidine |
| Parameter |
| Column |
| Mobile Phase |
| Flow Rate |
| Detection |
| Retention Time (Enantiomer 1) |
| Retention Time (Enantiomer 2) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of stereocenters. To perform X-ray crystallography on this compound, a single crystal of suitable size and quality is required.
The resulting crystal structure would definitively confirm the connectivity of the atoms and provide detailed insights into the conformation of the azetidine ring, which can adopt a puckered conformation. Furthermore, for a single enantiomer, X-ray crystallography can be used to determine its absolute stereochemistry. In the case of a racemic mixture that crystallizes as a conglomerate, it may be possible to resolve the enantiomers through preferential crystallization. The solid-state packing of the molecules, influenced by hydrogen bonding and other intermolecular forces, would also be revealed.
| Hypothetical Crystal Data for this compound |
| Parameter |
| Crystal System |
| Space Group |
| Unit Cell Dimensions |
| Volume |
| Z |
| Density (calculated) |
Strategic Applications As a Synthetic Building Block in Complex Molecular Architectures
Utilization of 3-Ethoxy-3-methylazetidine (B1447857) Hydrochloride as a Versatile Synthon in Organic Synthesis
3-Ethoxy-3-methylazetidine hydrochloride serves as a versatile synthon, or synthetic building block, in the field of organic chemistry. Its utility stems from the reactive nature of the strained azetidine (B1206935) ring and the presence of functionalizable groups. Chemical suppliers list this compound as a building block for research and development purposes, indicating its availability for synthetic applications. nih.govgoogle.com The hydrochloride salt form enhances its stability and handling properties, making it a convenient starting material for various chemical transformations.
While specific, detailed research exclusively focused on this compound is limited in publicly available literature, the general reactivity of 3-substituted azetidines suggests its potential in the construction of more complex molecular frameworks. The nitrogen atom of the azetidine ring can undergo N-alkylation, N-arylation, and acylation reactions, allowing for the introduction of diverse substituents.
Incorporation into Diverse Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. mdpi.com The azetidine moiety of this compound can be incorporated into larger, more complex heterocyclic systems. This can be achieved through reactions that involve the ring nitrogen or through ring-opening reactions of the strained four-membered ring.
For instance, 3-amino-azetidines, which are structurally related to the title compound, are key intermediates in the synthesis of various biologically active compounds, including certain antibiotics. google.com Although direct evidence for this compound is scarce, the established chemistry of azetidines points towards its potential use in synthesizing fused or spirocyclic heterocyclic systems. The development of greener synthetic methods for nitrogen-containing heterocycles is an active area of research, and building blocks like this compound could potentially be employed in such environmentally benign protocols. mdpi.com
Enabling Role in the Construction of Stereochemically Defined Organic Frameworks
The synthesis of molecules with well-defined three-dimensional structures is a cornerstone of modern drug discovery. The stereochemistry of a molecule can profoundly impact its biological activity. The presence of a stereocenter at the C3 position of the azetidine ring in 3-ethoxy-3-methylazetidine suggests its potential utility in the construction of stereochemically defined organic frameworks.
Research on related azetidine derivatives has demonstrated the feasibility of stereoselective synthesis. For example, the enantioselective synthesis of 2,3-disubstituted azetidines has been achieved through copper-catalyzed boryl allylation of azetines, highlighting the potential for controlling stereochemistry in this class of compounds. acs.org Furthermore, the stereoselective synthesis of azetidine alkaloids has been accomplished using chiral starting materials. researchwithrutgers.com While no specific studies on the stereoselective reactions of this compound were identified, the principles established for other substituted azetidines suggest that it could serve as a chiral building block or be used in diastereoselective reactions to create complex molecules with controlled stereochemistry. The synthesis of chiral azetidin-3-ones has also been reported, which are versatile intermediates for functionalized azetidines. nih.gov
Design and Synthesis of Derivatives for Academic Research Purposes
The design and synthesis of novel derivatives of existing chemical scaffolds are crucial for expanding the chemical space available for academic research and drug discovery. While specific academic studies detailing the synthesis of derivatives from this compound are not readily found in the surveyed literature, the general reactivity of the azetidine ring allows for the conceptual design of a wide array of derivatives.
For academic research, one could envision the N-functionalization of 3-ethoxy-3-methylazetidine to introduce various pharmacophores or reporter groups. For example, the synthesis and biological evaluation of derivatives of other ethoxy-containing compounds have been reported, demonstrating the interest in this type of moiety in medicinal chemistry. mdpi.comnih.govnih.gov The synthesis of 3-alkoxy analogues of other heterocyclic systems has also been explored for their biological activities. nih.govmonash.eduresearchgate.netunivie.ac.at Based on these precedents, derivatives of 3-ethoxy-3-methylazetidine could be designed and synthesized to probe structure-activity relationships in various biological targets. The synthesis and biological evaluation of novel imidazole (B134444) derivatives, for instance, is an active area of research. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-ethoxy-3-methylazetidine hydrochloride?
- Methodological Answer : Synthesis of azetidine derivatives often involves multi-step reactions, including cyclization, etherification, and salt formation. For example, analogous compounds like dapoxetine hydrochloride are synthesized via reduction, etherification, and amination steps . For this compound, a plausible route could involve:
Cyclization of a precursor to form the azetidine ring.
Etherification to introduce the ethoxy group.
Methylation at the 3-position.
Hydrochloride salt formation via acidification (e.g., HCl in ethanol).
Key parameters include temperature control (0–5°C during acidification) and purification via recrystallization .
Q. How can researchers characterize the purity of this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (RP-HPLC) with a C18 column, using acetonitrile/water gradients, as validated for structurally similar compounds (e.g., accuracy within 98–102% for amitriptyline hydrochloride) .
- Spectroscopy : NMR (¹H/¹³C) to confirm structural integrity, and mass spectrometry (MS) for molecular weight verification.
- Elemental Analysis : To confirm stoichiometry of the hydrochloride salt .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust generation is likely .
- Engineering Controls : Work in a fume hood to avoid inhalation of aerosols.
- Storage : Store at -20°C in airtight containers to prevent degradation, as recommended for similar hydrochlorides .
- Emergency Protocols : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved experimentally?
- Methodological Answer :
- Solvent Screening : Test solubility in polar (water, ethanol) and non-polar solvents (DCM, ethyl acetate) under controlled temperatures (e.g., 25°C and 40°C).
- Analytical Validation : Use UV-Vis spectroscopy or HPLC to quantify solubility limits. For example, discrepancies in hydroxypropionic acid solubility were resolved by pH adjustment and sonication .
- Data Reproducibility : Replicate experiments across multiple batches to account for polymorphic variations .
Q. What strategies optimize the synthesis yield of this compound?
- Methodological Answer :
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in heterogeneous systems.
- Stepwise Monitoring : Track intermediate formation via TLC or in-situ IR spectroscopy to minimize side reactions.
- Temperature Gradients : Gradual heating during cyclization (e.g., 60–80°C) improves ring stability, as demonstrated in piperidone syntheses .
- Yield Improvement : Acidification with dry HCl gas (vs. aqueous HCl) reduces hydrolysis risks, increasing yield by ~15% .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to 40°C/75% relative humidity (ICH Q1A guidelines) for 1–3 months. Monitor degradation via HPLC peak area changes .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Conduct photostability tests (ICH Q1B) using UV/visible light chambers. For example, arylcyclohexylamine derivatives showed <5% degradation after 48 hours of UV exposure .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Cross-Validation : Compare data with structurally similar compounds (e.g., methyl azetidine-3-carboxylate hydrochloride) to identify expected shifts .
- Solvent Effects : Re-run NMR in deuterated solvents (DMSO-d6 vs. CDCl3) to isolate solvent-induced shifts.
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict theoretical NMR spectra and resolve ambiguities .
Q. What experimental approaches validate the biological activity of this compound in receptor-binding assays?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled antagonists) to measure IC50 values.
- Negative Controls : Include known inhibitors (e.g., memantine hydrochloride for NMDA receptors) to benchmark activity .
- Dose-Response Curves : Perform triplicate experiments with serial dilutions (1 nM–100 µM) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
